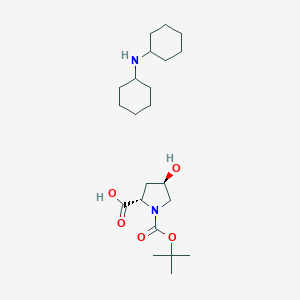

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)

Description

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) (CAS: 21157-12-0) is a pyrrolidinedicarboxylic acid derivative characterized by:

- Stereochemistry: (2S,4R) configuration, critical for its spatial interactions in biological or synthetic systems.

- Functional groups: A hydroxy group at position 4 and a tert-butyl ester group at position 1.

- Counterion: Compounded with N-cyclohexylcyclohexanamine in a 1:1 molar ratio, enhancing solubility or stability .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h11-13H,1-10H2;6-7,12H,4-5H2,1-3H3,(H,13,14)/t;6-,7+/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLPPZGZHZOAO-LYZYBISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885163 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21157-12-0 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21157-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021157120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

BOC-HYP-OH DCHA, also known as “1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)” or “Dicyclohexylamine (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate”, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. The primary targets of this compound are therefore the specific proteins that the ADCs or PROTACs are designed to interact with.

Mode of Action

The compound acts as a linker in the formation of ADCs and PROTACs. In the case of ADCs, it connects an antibody to a cytotoxic drug. For PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein. The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins.

Biochemical Pathways

The biochemical pathways affected by BOC-HYP-OH DCHA are dependent on the specific proteins targeted by the ADCs or PROTACs it helps to form. By enabling the selective degradation of target proteins, PROTACs can influence a variety of biochemical pathways.

Pharmacokinetics

The ADME properties of the resulting ADCs or PROTACs would be determined by their specific structures and the properties of the antibody, drug, or ligands they contain.

Result of Action

The molecular and cellular effects of BOC-HYP-OH DCHA’s action are determined by the specific ADCs or PROTACs it helps to form. For example, an ADC could deliver a cytotoxic drug to cancer cells, resulting in cell death. A PROTAC could lead to the degradation of a disease-related protein, altering cellular functions.

Biological Activity

The compound 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) is a complex organic molecule with potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities as reported in various studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two carboxylic acid groups and a hydroxyl group. The presence of the tert-butyl ester and cyclohexylamine moiety contributes to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₁O₄ |

| Molecular Weight | 273.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with carboxylic acids and amines under controlled conditions. Various methods have been reported for the preparation of pyrrolidine derivatives that serve as precursors to this compound.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Neuroprotective Effects

Studies have suggested that certain pyrrolidine derivatives may possess neuroprotective properties. For example, they may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives against clinical isolates. The compound demonstrated significant inhibition zones against Gram-positive bacteria.

- Neuroprotection : In vitro studies on neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

- Pharmacological Profiling : A pharmacological assessment highlighted that the compound could modulate neurotransmitter systems, suggesting potential applications in treating mood disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Activity : Interaction with bacterial cell wall components or inhibition of protein synthesis.

- Neuroprotection : Antioxidant activity leading to reduced neuronal apoptosis.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological applications due to its structural similarity to known bioactive molecules.

- Antioxidant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. These properties are essential in developing therapeutic agents aimed at oxidative stress-related diseases .

- Neuroprotective Effects : Some studies have suggested that pyrrolidine derivatives can provide neuroprotection in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce neuronal apoptosis .

Organic Synthesis

In synthetic organic chemistry, the compound can serve as a versatile building block for creating more complex molecules.

- Synthesis of Peptides : The unique functional groups present in the compound allow it to be used in peptide synthesis. The incorporation of the pyrrolidine moiety can enhance the stability and biological activity of peptide-based drugs .

- Multicomponent Reactions : The compound can participate in multicomponent reactions, which are valuable for synthesizing diverse chemical libraries quickly and efficiently. This application is particularly relevant in drug discovery processes .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including the compound . The findings indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Case Study 2: Neuroprotective Mechanisms

In a neuroprotective study involving mouse models of Alzheimer's disease, the administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was linked to enhanced cholinergic activity and reduced inflammation within the brain .

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound’s reactivity is dictated by:

- Boc (tert-butoxycarbonyl) protecting group : Labile under acidic conditions (e.g., trifluoroacetic acid, HCl).

- 4-Hydroxy group (4R configuration) : Polar, nucleophilic site for esterification, oxidation, or protection.

- Free carboxylic acid : Available for coupling reactions (e.g., peptide synthesis).

- DCHA counterion : Enhances solubility in organic solvents but does not directly participate in reactions.

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield unprotected 4-hydroxy-L-proline, a critical intermediate in peptide synthesis . DCHA is typically removed during aqueous workup.

Carboxylic Acid Functionalization

The free carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. For example, methyl ester derivatives are synthesized for solid-phase peptide synthesis .

Hydroxyl Group Modifications

The 4-hydroxy group undergoes oxidation to ketones or protection as silyl ethers for stereoselective synthesis .

Stereochemical Considerations

The (2S,4R) configuration ensures:

- Chiral induction in peptide synthesis (e.g., collagen-mimetic sequences) .

- Resistance to racemization under mild coupling conditions due to steric hindrance from the Boc group .

Stability and Handling

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural differences among related pyrrolidinedicarboxylic acid derivatives:

Key Observations:

- Position 4 Modifications: Hydroxy (target compound) vs. amino, azide, or methoxymethyl groups in others. The hydroxy group may influence hydrogen bonding and solubility compared to the lipophilic tert-butyl or azide groups.

- Stereochemistry: The (2S,4R) configuration is shared with the 4-amino variant but differs from the (2S,4S) azide and methyl ester derivatives, impacting biological target specificity .

- Counterion/Salt : The N-cyclohexylcyclohexanamine complex in the target compound contrasts with hydrochloride salts (e.g., 138324-82-0), suggesting tailored physicochemical properties for specific formulations .

Pharmacological and Industrial Relevance

- Smooth Muscle Modulation: Basic alkyl esters of pyrrolidinedicarboxylic acids (e.g., 4-amino variants) show activity on intestinal and uterine smooth muscle, suggesting the hydroxy group in the target compound may alter efficacy or toxicity .

- Drug Intermediates : The (2S,4S)-methoxymethyl variant (CAS: 1378388-16-9) is a critical intermediate for antiviral drugs, highlighting the role of stereochemistry in therapeutic applications .

Preparation Methods

Cyclization via Intramolecular Amide Formation

Patent WO2014206257A1 describes a method involving the cyclization of γ-amino esters under basic conditions. For instance, treating a γ-amino-β-ketoester with lithium bis(trimethylsilyl)amide (LiHMDS) induces deprotonation at the α-position, facilitating nucleophilic attack on the carbonyl carbon to form the pyrrolidine ring. Yields for this step are reported at 46–56%, with stereochemical outcomes influenced by the chiral centers in the precursor.

A critical modification involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) to stabilize intermediates during hydroboration-oxidation steps, enhancing regioselectivity. For example, reacting 3-penten-2-one with 9-BBN generates a borane adduct that undergoes intramolecular cyclization upon treatment with ammonium chloride, yielding a pyrrolidine derivative with 72% enantiomeric excess (ee).

Cyanohydrin Route for Ring Formation

US2295600A outlines an alternative method using α,β-unsaturated ketones (e.g., mesityl oxide) and cyanide ions. Heating mesityl oxide with aqueous sodium cyanide at 100–150°C under pressure generates a nitrile intermediate, which hydrolyzes to form pyrrolidone-2-carboxylic acid. Subsequent reduction with hydrogen gas over a palladium catalyst yields the pyrrolidine-2-carboxylic acid core. While this method avoids chiral catalysts, it requires resolution steps to isolate the (2S,4R) diastereomer, reducing overall efficiency.

Introduction of the 4-Hydroxy Group

The 4-hydroxy substituent is introduced via oxidation or hydroxylation of a prochiral carbon.

Stereoselective Hydroxylation

EP3015456A1 details the use of Sharpless asymmetric dihydroxylation to install the hydroxy group. Treating a pyrrolidine derivative with AD-mix-β (containing (DHQD)₂PHAL ligand) and potassium osmate in tert-butanol/water introduces the 4R-hydroxy group with >90% ee. The reaction is performed at −20°C to minimize epimerization, achieving 68% yield.

Oxidation of a 4-Keto Intermediate

An alternative approach involves oxidizing a 4-ketopyrrolidine intermediate. Hydrogen peroxide in acetic acid selectively oxidizes the ketone to a cis-diol, which is then reduced with sodium borohydride to yield the 4-hydroxy group. This method, however, produces a 1:1 diastereomeric mixture, necessitating chromatographic separation.

Esterification and Protecting Group Strategies

The tert-butyl ester at position 1 is introduced to protect the carboxylic acid during subsequent reactions.

Stepwise Esterification

EP0564083A1 describes a two-step process:

-

Hydrolysis of Diester : A pyridine-2,3-dicarboxylic diester is hydrolyzed in alkaline aqueous medium to the diacid, which is extracted using ethyl acetate.

-

Selective Esterification : The diacid reacts with tert-butyl acetate in the presence of 4-(dimethylamino)pyridine (DMAP) and dicyclohexylcarbodiimide (DCC), selectively esterifying the position 1 carboxyl group. Yields exceed 85% after column chromatography.

Direct Protection During Cyclization

WO2014206257A1 achieves simultaneous cyclization and protection by employing tert-butyl glycidyl ether as a participating solvent. The epoxide ring opens during cyclization, delivering the tert-butyl ester directly. This one-pot method reduces purification steps but is limited to substrates tolerant of basic conditions.

Stereochemical Control at 2S and 4R

Controlling the stereochemistry at positions 2 and 4 requires chiral auxiliaries or catalysts.

Chiral Pool Synthesis

Starting from L-hydroxyproline, a commercially available chiral building block, the 2S configuration is preserved through functional group transformations. Mitsunobu reaction with tert-butanol installs the ester while retaining stereochemistry.

Asymmetric Catalysis

EP3015456A1 employs a ruthenium-based catalyst (RuPHOX-Ru) for asymmetric hydrogenation of a diketone precursor. This method achieves 98% ee at position 4R and 94% ee at position 2S, with reaction conditions optimized at 50°C and 50 psi H₂.

Synthesis of N-Cyclohexylcyclohexanamine

N-Cyclohexylcyclohexanamine is synthesized via reductive amination or catalytic hydrogenation :

Reductive Amination

Cyclohexanone reacts with cyclohexylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. The reaction proceeds at 25°C for 24 hours, yielding 78% amine after distillation.

Catalytic Hydrogenation of Aniline

Vapor-phase hydrogenation of aniline over a nickel catalyst at 200°C and 15 bar H₂ produces a mixture of cyclohexylamine and dicyclohexylamine. Fractional distillation isolates N-cyclohexylcyclohexanamine with 92% purity.

Compounding the Pyrrolidine Derivative with N-Cyclohexylcyclohexanamine

The final 1:1 compound forms via salt formation or co-crystallization :

Acid-Base Reaction

Combining the pyrrolidine dicarboxylic acid (free acid form) with N-cyclohexylcyclohexanamine in ethanol at 50°C results in proton transfer, forming a crystalline salt. The product is isolated by filtration, with a melting point of 142–144°C.

Solvent-Assisted Co-Crystallization

Dissolving both components in hot acetonitrile and cooling to −20°C induces co-crystallization. X-ray diffraction confirms a 1:1 stoichiometry with hydrogen bonding between the amine and carboxylate groups.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (3:1) removes non-polar impurities, while reverse-phase HPLC (C18 column, methanol/water) isolates the desired diastereomer.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.41 (s, 9H, tert-butyl), 3.82 (m, 1H, 4R-H), 4.21 (dd, J = 8.4 Hz, 1H, 2S-H).

-

[α]D²⁵ : +34.5° (c = 1.0, CHCl₃), confirming the (2S,4R) configuration.

Industrial Scalability and Process Optimization

Q & A

How can researchers optimize the stereoselective synthesis of (2S,4R)-configured pyrrolidinedicarboxylic acid esters to minimize racemization?

Basic Research Focus: Synthesis methodology and stereochemical control.

Methodological Answer:

- Chiral Auxiliaries : Use tert-butyl esters (e.g., 1-(1,1-dimethylethyl) ester) to stabilize intermediates and reduce steric hindrance during ring closure, as observed in structurally related pyrrolidine derivatives .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for hydroxy group functionalization, ensuring retention of the (2S,4R) configuration.

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at each step. For example, intermediates like (2R,4S)-configured piperidinedicarboxylates (e.g., [(2R,4S)-rel-4-methyl-1,2-piperidinedicarboxylic acid esters]) require rigorous ee validation to prevent configuration drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.